molecular formula C6H7N3O3 B596130 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide CAS No. 17149-35-8

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

Cat. No. B596130
CAS RN: 17149-35-8
M. Wt: 169.14
InChI Key: OOXYBLORSFSXGC-UHFFFAOYSA-N
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Description

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a chemical compound with the molecular formula C6H7N3O3 . It has a molecular weight of 169.14 .


Molecular Structure Analysis

The InChI key for 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is OOXYBLORSFSXGC-UHFFFAOYSA-N . The canonical SMILES representation is COC(=O)C1=NC=CN(C1=N)O .

Scientific Research Applications

Antiviral Activity

The derivatives of 2-amino-3-(methoxycarbonyl)pyrazine, such as 2-amino-3-ethoxycarbonylpyrazine, have shown potential in antiviral applications. A study by Rusinov et al. (2005) revealed that some of these compounds inhibit the reproduction of measles viruses and exhibit weak antiviral activity against the Marburg virus, although they are not cytotoxic and do not show activity against ortho-poxviruses and measles viruses.

Synthesis of Substituted Pyrazines

The process of synthesizing substituted pyrazines, including those derived from 2-amino-3-(methoxycarbonyl)pyrazine 1-oxide, has been explored in various studies. For instance, Sato, Kawahara, and Morii (1993) Sato et al. (1993) discussed the synthesis of 3-substituted 2-(methoxybenzylthio)pyrazines, highlighting the influence of nucleophilicity on the ease of substitution.

Chemical Properties and Reactions

The chemical properties and reactions of 2-amino-3-(methoxycarbonyl)pyrazine 1-oxide derivatives have been studied extensively. For example, the reaction of these compounds with trimethylsilyl cyanide and the influence of different substituents on the reaction yield were detailed by Sato et al. (1991).

Synthesis of Pyrazine Derivatives

El-Kholy, Rafla, and Mishrikey (1970) El-Kholy et al. (1970) explored the synthesis of 4,6-diaryl-2-pyrones and their transformation into various pyrazine derivatives, which demonstrates the versatility of these compounds in synthesizing different chemical structures.

Application in Organic Materials

Meti et al. (2017) Meti et al. (2017) reported on the regioselective synthesis of dipyrrolopyrazine derivatives and their potential as organic materials for optoelectronic applications, indicating the broad applicability of these compounds in various industries.

properties

IUPAC Name

methyl 4-hydroxy-3-iminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-6(10)4-5(7)9(11)3-2-8-4/h2-3,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXYBLORSFSXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN(C1=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728594
Record name Methyl 4-hydroxy-3-imino-3,4-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

CAS RN

17149-35-8
Record name Methyl 4-hydroxy-3-imino-3,4-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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